Silver heptafluorobutyrate
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Overview
Description
Silver heptafluorobutyrate is a chemical compound with the molecular formula ( \text{C}_4\text{AgF}_7\text{O}_2 ). It is known for its unique properties and applications in various fields, including chemistry and industry. The compound is a silver salt of heptafluorobutyric acid and is characterized by its high reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver heptafluorobutyrate can be synthesized through the reaction of heptafluorobutyric acid with silver oxide or silver carbonate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by reacting heptafluorobutyric acid with silver nitrate. The reaction is carried out in a controlled environment to maintain the purity and yield of the product. The resulting compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Silver heptafluorobutyrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the silver ion is replaced by other nucleophiles.
Oxidation-Reduction Reactions: this compound can act as an oxidizing agent in redox reactions, facilitating the transfer of electrons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) are used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the product will be a new compound where the silver ion is replaced by another ion or molecule.
Scientific Research Applications
Silver heptafluorobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a labeling agent in molecular biology.
Medicine: this compound is explored for its potential antimicrobial properties and its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of silver heptafluorobutyrate involves its ability to interact with various molecular targets. The silver ion can bind to proteins, nucleic acids, and other biomolecules, disrupting their normal function. This interaction can lead to the inhibition of microbial growth, making it a potential antimicrobial agent. Additionally, the compound can participate in redox reactions, altering the oxidative state of other molecules and affecting cellular processes.
Comparison with Similar Compounds
- Silver trifluoromethanesulfonate
- Silver tetrafluoroborate
- Silver hexafluorophosphate
Comparison: Silver heptafluorobutyrate is unique due to its heptafluorobutyric acid moiety, which imparts distinct chemical properties compared to other silver salts. For instance, silver trifluoromethanesulfonate and silver tetrafluoroborate have different anionic components, leading to variations in reactivity and applications. This compound’s high fluorine content makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
CAS No. |
3794-64-7 |
---|---|
Molecular Formula |
C4HAgF7O2 |
Molecular Weight |
321.91 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoic acid;silver |
InChI |
InChI=1S/C4HF7O2.Ag/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |
InChI Key |
QARYCMDLEXWYCP-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ag+] |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |
Key on ui other cas no. |
3794-64-7 |
Pictograms |
Corrosive |
Related CAS |
375-22-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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